molecular formula C9H9FO2 B12437965 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

Cat. No.: B12437965
M. Wt: 168.16 g/mol
InChI Key: HXEKPZQUBQFUTD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzene, featuring a fluoro and methoxy group attached to the phenyl ring, along with an acetaldehyde functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium fluoride (KF) can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with an aldehyde functional group.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3

InChI Key

HXEKPZQUBQFUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)F

Origin of Product

United States

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